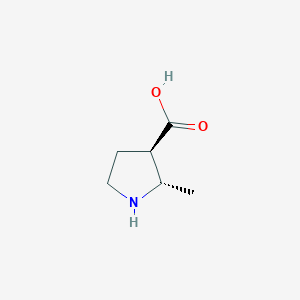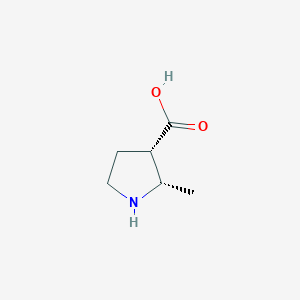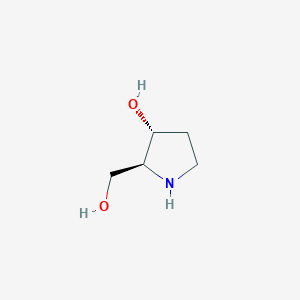
(2S,3R)-2-Hydroxymethyl-pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-Hydroxymethyl-pyrrolidin-3-ol is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydroxymethyl and hydroxyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-Hydroxymethyl-pyrrolidin-3-ol can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between a dipolarophile and an azomethine ylide. This reaction is typically carried out under mild conditions and can be catalyzed by various metal catalysts to improve yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the large-scale synthesis of the precursor compounds followed by cycloaddition reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-2-Hydroxymethyl-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a methylene group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of trans-2-carboxypyrrolidin-3-ol.
Reduction: Formation of trans-2-methylenepyrrolidin-3-ol.
Substitution: Formation of trans-2-halogenomethyl-pyrrolidin-3-ol.
Applications De Recherche Scientifique
Trans-2-Hydroxymethyl-pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-Hydroxymethyl-pyrrolidin-3-ol involves its interaction with various molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The compound can also act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with electrophilic centers in target molecules .
Comparaison Avec Des Composés Similaires
Trans-2-Hydroxymethyl-pyrrolidin-3-ol can be compared with other similar compounds such as:
Pyrrolidin-2-one: A lactam with similar structural features but different reactivity and applications.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct biological activities.
Prolinol: A hydroxylated pyrrolidine with applications in asymmetric synthesis.
Uniqueness: The presence of both hydroxymethyl and hydroxyl groups in (2S,3R)-2-Hydroxymethyl-pyrrolidin-3-ol provides unique reactivity and versatility compared to other pyrrolidine derivatives. This makes it a valuable intermediate for the synthesis of a wide range of bioactive and functional molecules .
Propriétés
IUPAC Name |
(2S,3R)-2-(hydroxymethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLFLHPQWQQWRD-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

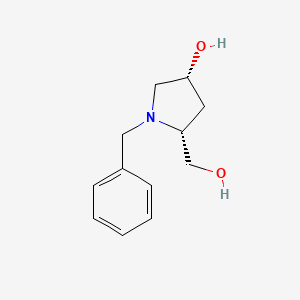
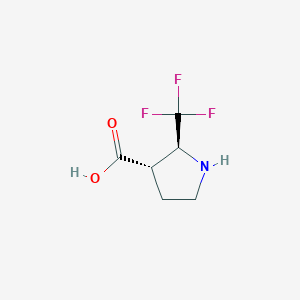
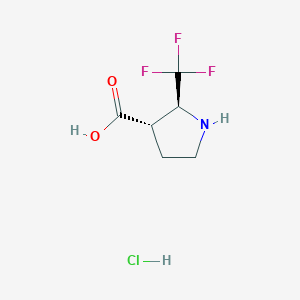

![2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate](/img/structure/B8191441.png)

